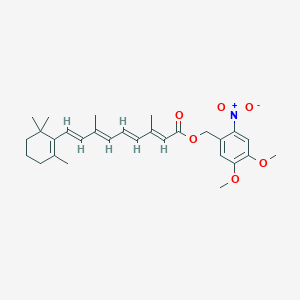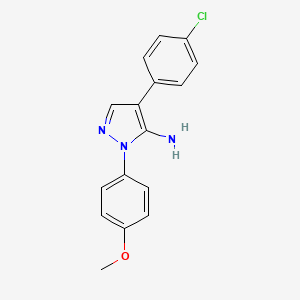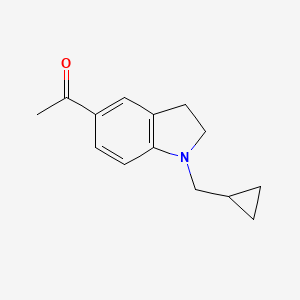
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Descripción general
Descripción
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone, commonly known as CPID, is a synthetic compound with a wide range of applications in the scientific research field. It has been used for various purposes in both in vitro and in vivo studies, and its mechanism of action has been extensively studied.
Mecanismo De Acción
CPID has been shown to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other behaviors. It has also been shown to act as an agonist of the dopamine D2 receptor, which is involved in reward and motivation.
Biochemical and Physiological Effects
CPID has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, as well as to increase the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It has also been shown to reduce the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPID has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. However, it is not suitable for use in clinical trials due to its potential for causing adverse effects.
Direcciones Futuras
There are several potential future directions for research on CPID. These include further studies into its pharmacological effects, its use as a model for drug metabolism, and its potential therapeutic applications. Additionally, further research could be done to explore its potential as an antidepressant, anxiolytic, and/or antipsychotic agent. Finally, further research could be done to investigate its potential as a treatment for addiction and other psychiatric disorders.
Aplicaciones Científicas De Investigación
CPID has been used in a variety of scientific research applications, including studies of its pharmacological effects, as a model for drug metabolism, and as a tool for studying the effects of drugs on the nervous system. It has also been used to study the effects of drugs on the cardiovascular system and to investigate the mechanism of action of various drugs.
Propiedades
IUPAC Name |
1-[1-(cyclopropylmethyl)-2,3-dihydroindol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(16)12-4-5-14-13(8-12)6-7-15(14)9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZILHXRWPBJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





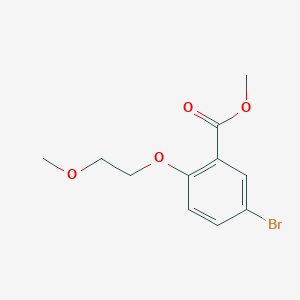
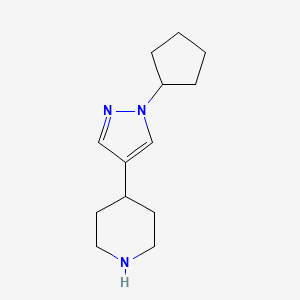
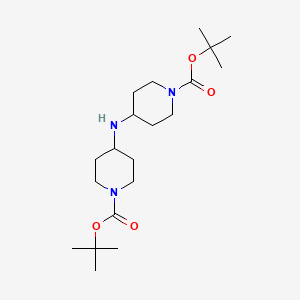
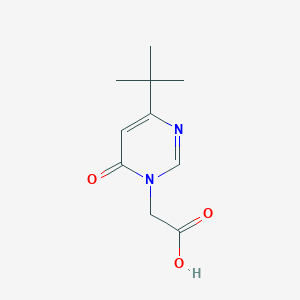

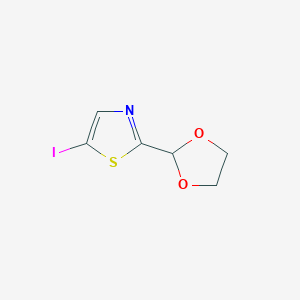

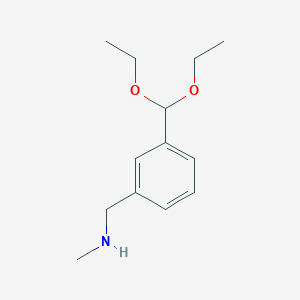
![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
